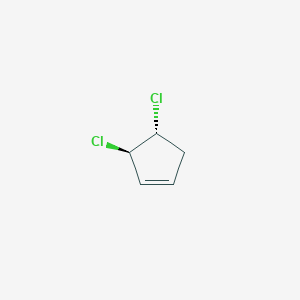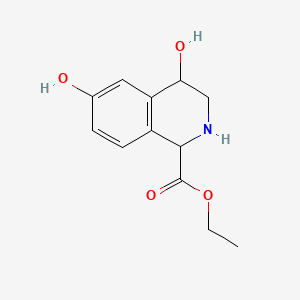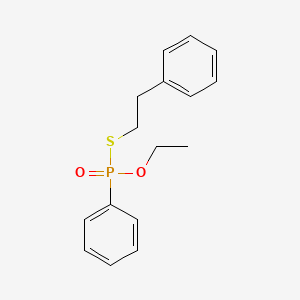
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate is an organophosphorus compound known for its applications in various fields, including agriculture and scientific research This compound is characterized by its unique structure, which includes an ethyl group, a phenylethyl group, and a phenylphosphonothioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(2-phenylethyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with ethanol and 2-phenylethyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of phenylphosphonothioic dichloride with ethanol: This step involves the substitution of chlorine atoms with ethoxy groups.
Reaction with 2-phenylethyl mercaptan: The ethoxy-substituted intermediate is then reacted with 2-phenylethyl mercaptan to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: The ethyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of phosphonate derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonothioates.
科学的研究の応用
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonothioate chemistry.
Biology: Studied for its effects on enzymatic activity, particularly acetylcholinesterase inhibition.
Industry: Used as an insecticide and in the development of pest control agents.
作用機序
The primary mechanism of action of O-Ethyl S-(2-phenylethyl) phenylphosphonothioate involves the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter, into acetate and choline. By inhibiting AChE, the compound causes an accumulation of acetylcholine at synaptic junctions, leading to prolonged neural excitation and eventual neurotoxicity. The compound binds to the serine residue at the active site of AChE, preventing the hydrolysis of acetylcholine.
類似化合物との比較
Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Another organophosphorus compound with similar insecticidal properties.
O-Ethyl O-(2-chlorophenyl) phenylphosphonothioate: Similar structure but with a chlorophenyl group instead of a phenylethyl group.
Uniqueness
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate is unique due to its specific combination of ethyl, phenylethyl, and phenylphosphonothioate groups. This unique structure contributes to its distinct biochemical properties and applications, particularly in its effectiveness as an acetylcholinesterase inhibitor and its potential use in various scientific research fields.
特性
CAS番号 |
28613-97-0 |
|---|---|
分子式 |
C16H19O2PS |
分子量 |
306.4 g/mol |
IUPAC名 |
2-[ethoxy(phenyl)phosphoryl]sulfanylethylbenzene |
InChI |
InChI=1S/C16H19O2PS/c1-2-18-19(17,16-11-7-4-8-12-16)20-14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |
InChIキー |
ZJIHBLRUQDPEPA-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CC=CC=C1)SCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)


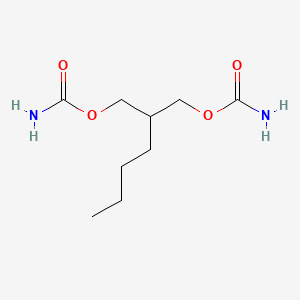
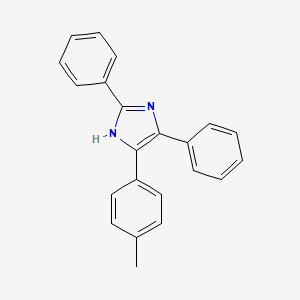
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
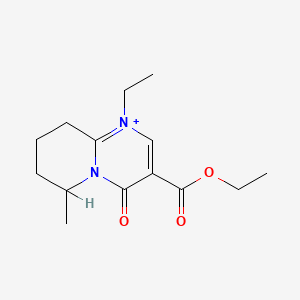
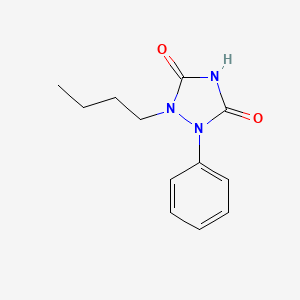

![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)

